molecular formula C10H18O2 B100766 (R)-(+)-Citronellic acid CAS No. 18951-85-4

(R)-(+)-Citronellic acid

Cat. No.: B100766
CAS No.: 18951-85-4
M. Wt: 170.25 g/mol
InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N
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Description

®-(+)-Citronellic acid is a chiral monoterpenoid carboxylic acid. It is derived from citronellal, a compound commonly found in the essential oils of various aromatic plants such as citronella, lemongrass, and lemon balm. This compound is known for its pleasant citrus-like aroma and is used in the fragrance and flavor industries.

Mechanism of Action

Target of Action

It is known that many organic acids interact with various enzymes and proteins within the cell, altering their function and potentially influencing metabolic pathways .

Mode of Action

The exact mode of action of ®-(+)-Citronellic acid is not fully understood. Organic acids often work by donating a proton (H+) to their environment, which can disrupt the normal pH balance within cells and interfere with enzyme activity. This can lead to changes in cellular processes and metabolic pathways .

Pharmacokinetics

It may be metabolized in the liver and excreted in the urine .

Result of Action

It is known that organic acids can disrupt cellular processes and metabolic pathways, potentially leading to changes in cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(+)-Citronellic acid can be synthesized through several methods. One common approach involves the oxidation of ®-(+)-citronellal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the aldehyde group to a carboxylic acid group.

Industrial Production Methods: Industrial production of ®-(+)-Citronellic acid often involves the biotransformation of citronellal using microbial enzymes. This method is preferred due to its high selectivity and environmentally friendly nature. Microorganisms such as Pseudomonas species are employed to catalyze the oxidation process, yielding ®-(+)-Citronellic acid with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Citronellic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form citronellic acid derivatives.

    Reduction: Reduction reactions can convert it back to ®-(+)-citronellal.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and microbial enzymes.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.

Major Products:

    Oxidation: Citronellic acid derivatives.

    Reduction: ®-(+)-citronellal.

    Esterification: Citronellic acid esters.

Scientific Research Applications

®-(+)-Citronellic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have explored its role in plant defense mechanisms and its potential as a natural insect repellent.

    Medicine: Research is ongoing into its potential anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    Citronellal: The precursor to ®-(+)-Citronellic acid, known for its strong lemon scent.

    Citronellol: An alcohol derivative with similar aromatic properties.

    Geraniol: Another monoterpenoid with a rose-like aroma.

Uniqueness: ®-(+)-Citronellic acid is unique due to its chiral nature and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and aldehyde counterparts. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications further distinguish it from similar compounds.

Properties

IUPAC Name

(3R)-3,7-dimethyloct-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWSUKYXUMVMGX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426458
Record name (R)-(+)-Citronellic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18951-85-4
Record name (R)-(+)-Citronellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-Citronellic acid
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Synthesis routes and methods I

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.34 g (2 mmoles) of geranic acid, 20 ml of methanol, and 0.39 g (2 mmoles) of dicyclohexylmethylamine. Then, 5.6 mg (0.007 mmole) of Ru((+)-BINAP)(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 12 hours at a hydrogen pressure of 100 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.34 g of citronellic acid.
Quantity
0.34 g
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reactant
Reaction Step One
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0.39 g
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reactant
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[Compound]
Name
Ru((+)-BINAP)(O2CCH3)2
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5.6 mg
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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20 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

Citronellol is oxidized with a chromate-type oxidizing agent (e.g., Jones reagent) to the carboxylic acid which is then esterified to give an ester of citronellic acid. The double bond is converted into an epoxide by a peroxide as described in Step 4. And then, the epoxide is oxidatively cleaved with a periodate to give an aldehyde, which is converted into the olefinic compound by convention Wittig reaction using trimethylphosphonium bromide and a base. The compound thus prepared is condensed with dimethyl methylphosphonate in the presence of base to give the desired compound. When an optically active compound such as (S)-(-)-citronellol is used as a starting material and allowed to react in the same manner, (S)-dimethyl 2-oxo-4-methyl-7-octenylphosphonate is prepared.
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0 (± 1) mol
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Reaction Step One
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Jones reagent
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[Compound]
Name
carboxylic acid
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0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (R)-(+)-Citronellic acid commonly used for in research?

A1: this compound is frequently employed as a chiral building block in the synthesis of various natural products [, , , , , ]. Its established stereochemistry makes it particularly valuable for constructing molecules with specific three-dimensional arrangements. For instance, it has been utilized in the synthesis of insect pheromones [, , , , , ], which often rely on precise stereochemistry for biological activity.

Q2: Can you provide examples of specific compounds synthesized using this compound?

A2: Certainly! Researchers have successfully used this compound to synthesize a range of compounds, including:

  • Insect pheromones: The three possible stereoisomers of 13,23-dimethylpentatriacontane, a pheromone of the tsetse fly Glossina pallidipes [], and the four possible stereoisomers of 3,7-dimethylnonadecane, the female sex pheromone of Agromyza frontella Rondani [].
  • Marine terpenoids: (2R,3R,5R,13S,14R)-(+)-Aplidiasphingosine, a compound found in marine organisms [, ].
  • Other natural products: (−)-Evodone, an optically active furano-monoterpene [], and (+)-Aplykurodinone-1, a degraded marine steroid [].

Q3: What is the significance of using this compound in pheromone synthesis?

A3: Insects rely heavily on pheromones for communication, and these chemical signals often have strict stereochemical requirements for biological activity. Utilizing this compound allows for the stereoselective synthesis of specific pheromone isomers, which can be crucial for understanding insect behavior and developing targeted pest control strategies [, , ].

Q4: Beyond its role as a starting material, does this compound have other biological effects?

A4: Yes, research suggests that this compound itself can interact with biological systems. One study found that it acts as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively reducing the perceived bitterness of caffeine []. This finding highlights the potential for this compound and its derivatives in flavor modulation.

Q5: Are there any known instances of microorganisms degrading or utilizing this compound?

A5: Yes, a study investigated the ability of an Arthrobacter species to degrade squalene, a triterpenoid. Interestingly, this compound was identified as one of the degradation products, alongside other carboxylic acids like geranic acid and β,β′-dimethylacrylic acid [, ]. This finding suggests that certain microorganisms possess metabolic pathways capable of utilizing or breaking down this compound.

Q6: What are the structural characteristics of this compound?

A6: this compound possesses the following structural features:

    Q7: How is the stereochemistry of this compound confirmed or determined in research?

    A7: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements, can confirm the stereochemistry of this compound. These methods provide insights into the compound's three-dimensional structure and confirm its optical purity [].

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